molecular formula C10H15BO3 B1323004 4-Isopropoxy-3-methylphenylboronic acid CAS No. 850568-09-1

4-Isopropoxy-3-methylphenylboronic acid

Cat. No.: B1323004
CAS No.: 850568-09-1
M. Wt: 194.04 g/mol
InChI Key: XRGBZDZYYQVOJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Isopropoxy-3-methylphenylboronic acid is a useful research compound. Its molecular formula is C10H15BO3 and its molecular weight is 194.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis Applications

4-Isopropoxy-3-methylphenylboronic acid finds application in the synthesis of various compounds. For instance, it has been used in the synthesis of 4-arylcoumarins via Cu-catalyzed hydroarylation with arylboronic acids (Yamamoto & Kirai, 2008). Additionally, its derivatives are involved in the biosynthesis of materials such as Ag/zeolite nanocomposites, useful for catalytic activities (Hatamifard, Nasrollahzadeh, & Sajadi, 2016).

Biochemical and Medical Research

In biochemical research, derivatives of this compound have been used as allosteric modifiers of hemoglobin. These compounds have potential applications in clinical or biological areas that require or would benefit from a reversal of depleted oxygen supply (Randad, Mahran, Mehanna, & Abraham, 1991).

Chemical Analysis and Sensor Development

There is also research focusing on the reaction mechanisms of phenylboronic acid derivatives with D-fructose, which is crucial for understanding the nature of reactive boron species in D-fructose sensing (Suzuki et al., 2016). Such insights can lead to the development of more efficient sensors and analytical methods.

Formation of Stable Heterocycles

Another significant application is in the rapid formation of stable boron-nitrogen heterocycles in neutral aqueous solution, useful for bioorthogonal coupling reactions (Dilek, Lei, Mukherjee, & Bane, 2015).

Supramolecular Chemistry

The acid is also utilized in the design and synthesis of supramolecular assemblies, owing to its ability to form O–H⋯N hydrogen bonds (Pedireddi & Seethalekshmi, 2004).

Safety and Hazards

This compound is harmful if swallowed . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation . In case of accidental ingestion, do not induce vomiting without medical advice .

Future Directions

Boron reagents like 4-Isopropoxy-3-methylphenylboronic acid are widely used in Suzuki-Miyaura coupling reactions . This reaction is a powerful tool for forming carbon-carbon bonds and is widely used in organic synthesis, including the synthesis of pharmaceuticals and fine chemicals . The future directions of this compound could involve its use in the development of new synthetic methodologies and the synthesis of new pharmaceuticals and agrochemicals .

Mechanism of Action

Target of Action

The primary target of 4-Isopropoxy-3-methylphenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound serves as an organoboron reagent in this process .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In the Suzuki–Miyaura coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The affected pathway is the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound, as an organoboron reagent, plays a crucial role in this process .

Result of Action

The result of the compound’s action is the formation of a new carbon-carbon bond . This is achieved through the Suzuki–Miyaura cross-coupling reaction, where the compound serves as an organoboron reagent .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction, in which the compound is involved, requires exceptionally mild and functional group tolerant reaction conditions . Additionally, the compound itself is relatively stable, readily prepared, and generally environmentally benign , which can influence its action, efficacy, and stability.

Properties

IUPAC Name

(3-methyl-4-propan-2-yloxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BO3/c1-7(2)14-10-5-4-9(11(12)13)6-8(10)3/h4-7,12-13H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRGBZDZYYQVOJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)OC(C)C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30629642
Record name {3-Methyl-4-[(propan-2-yl)oxy]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30629642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850568-09-1
Record name {3-Methyl-4-[(propan-2-yl)oxy]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30629642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.